molecular formula C17H16F2N2O3S B2585862 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide CAS No. 955748-13-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2585862
CAS No.: 955748-13-7
M. Wt: 366.38
InChI Key: IAKZWVFZBUUCHP-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide is an organic compound with potential applications in various fields, including medicinal chemistry and industrial research. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a difluorobenzene sulfonamide group.

Preparation Methods

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide typically involves multiple stepsCommon reagents used in these reactions include acetyl chloride, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Chemical Reactions Analysis

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide can be compared with other similar compounds, such as:

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide These compounds share a similar tetrahydroisoquinoline core but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c1-11(22)21-7-6-12-2-4-15(8-13(12)10-21)20-25(23,24)17-5-3-14(18)9-16(17)19/h2-5,8-9,20H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKZWVFZBUUCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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